360A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

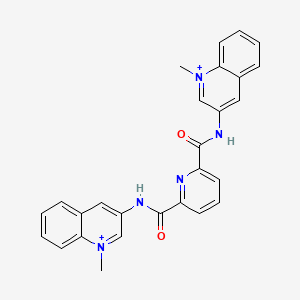

360A 是一种以其对 G 四链体结构的强亲和力和选择性而闻名的化合物。 它是一种吡啶二羧酰胺衍生物,已显示出在稳定 G 四链体结构和抑制端粒酶活性方面具有巨大潜力 .

准备方法

合成路线和反应条件

360A 的合成涉及在特定条件下使 2,6-吡啶二羧酸与合适的胺反应以形成所需的吡啶二羧酰胺衍生物 . 反应通常需要使用二甲基亚砜 (DMSO) 等溶剂,并可能涉及加热以促进反应 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保最终产品的高产率和纯度。 使用色谱等先进的纯化技术对于以纯形式获得所需化合物至关重要 .

化学反应分析

反应类型

360A 主要经历涉及其与 G 四链体结构相互作用的反应。 已知它能稳定这些结构,这会导致各种生物学效应 . 在正常条件下,该化合物通常不会发生氧化、还原或取代反应。

常用试剂和条件

This compound 稳定 G 四链体结构通常需要特定条件,例如存在某些离子(例如钾或钠),这些离子有助于 G 四链体的形成 . 该化合物本身充当配体,与这些结构结合,增强其稳定性。

主要形成的产品

This compound 与 G 四链体结构相互作用形成的主要产物是稳定的 G 四链体复合物。 该复合物可能具有重要的生物学意义,特别是在抑制端粒酶活性和诱导端粒功能障碍方面 .

科学研究应用

Pharmaceutical Applications

360A is utilized in drug development and synthesis processes. Its role as a compound in various enzymatic reactions showcases its significance in creating complex pharmaceutical intermediates.

Case Study: Enzymatic Synthesis

A notable example involves the use of this compound in enzymatic processes for synthesizing pharmaceuticals. For instance, transaminases have been employed to produce chiral amines, which are crucial for drugs like Sitagliptin, an anti-diabetic medication. The process demonstrated higher yields and reduced waste compared to traditional chemical methods, highlighting this compound's efficiency in biocatalysis .

| Application | Description | Outcome |

|---|---|---|

| Enzymatic Synthesis | Used in transaminase reactions for drug intermediates | Higher yields, reduced waste |

| Drug Development | Integral in synthesizing complex molecules | Enhanced efficiency in production |

Biomedical Applications

In biomedical research, this compound has potential uses in drug delivery systems and tissue engineering. Hydrogels incorporating this compound can facilitate targeted drug delivery and support tissue regeneration.

Case Study: Hydrogel Development

Research indicates that hydrogels can be engineered to deliver drugs or cells effectively. The incorporation of this compound into these hydrogels allows for controlled release mechanisms that can be tailored for specific therapeutic applications, such as cancer treatment and regenerative medicine .

| Biomedical Application | Description | Impact |

|---|---|---|

| Drug Delivery Systems | Controlled release of therapeutic agents | Improved targeting and efficacy |

| Tissue Engineering | Support for cell growth and tissue regeneration | Enhanced healing processes |

Forensic Science Applications

The compound this compound also finds applications in forensic science, particularly in fingerprint analysis using advanced spectroscopy techniques.

Case Study: Infrared Chemical Imaging

In a comparative study involving infrared chemical imaging, this compound was tested for its ability to detect contaminants in fingerprints. The results showed high accuracy without false positives when identifying substances like mirtazepine and phenobarbital, demonstrating its effectiveness as a forensic tool .

| Forensic Application | Description | Results |

|---|---|---|

| Fingerprint Analysis | Detection of contaminants using infrared imaging | High accuracy, no false positives |

Educational Applications

In educational settings, particularly nursing education, this compound has been integrated into virtual reality (VR) training methods.

Case Study: VR Training Methodology

A study evaluated the effectiveness of 360-degree VR video as a teaching tool for nursing students. While traditional face-to-face demonstrations remain prevalent, the use of VR showed comparable learning outcomes, indicating that this compound can enhance educational methodologies through immersive experiences .

| Educational Application | Description | Findings |

|---|---|---|

| Nursing Education | Use of VR for teaching psychomotor skills | Comparable learning outcomes to traditional methods |

作用机制

360A 主要通过结合并稳定 G 四链体结构来发挥作用。 这些结构由 DNA 中富含鸟嘌呤的序列形成,并在调节端粒维持和基因表达中发挥着至关重要的作用 . 通过稳定这些结构,this compound 可以抑制端粒酶的活性,端粒酶是一种负责维持癌细胞端粒长度的酶 . 这种抑制会导致端粒功能障碍,这会导致抑制癌细胞增殖并诱导细胞死亡 .

相似化合物的比较

与其他类似化合物相比,360A 在其对 G 四链体结构的高选择性和亲和力方面是独一无二的。一些类似的化合物包括:

PhenDC3: 另一种对 G 四链体结构具有高度特异性的 G 四链体配体.

CX-5461: 一种 G 四链体配体,目前正在进行临床试验,以研究其在癌症治疗中的潜力.

吡啶司坦 (PDS): 一种著名的 G 四链体配体,已被广泛研究,以了解其对基因表达和端粒稳定性的影响.

This compound 因其强大的选择性和诱导特定端粒异常的能力而脱颖而出,使其成为癌症研究和药物开发中的一种有价值的工具 .

生物活性

Compound 360A, a pyridine-dicarboxamide derivative, has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and molecular biology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure, which allows it to interact with various biological targets. Its ability to form covalent bonds with DNA structures makes it a candidate for further exploration in therapeutic applications.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties through its interaction with G-quadruplexes (G4), which are four-stranded DNA structures prevalent in gene promoter regions. These interactions can potentially inhibit cancer cell proliferation.

- Mechanism of Action : this compound targets G4 structures, leading to the disruption of oncogenic transcription processes. This mechanism was highlighted in a study where the compound effectively inhibited the growth of cancer cell lines through G4 stabilization and subsequent gene expression modulation .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Jurkat | 10.0 | Moderate cytotoxicity |

| PC-3 | 9.27 | Moderate cytotoxicity |

| PANC-1 | 5.0 | Potent preferential cytotoxicity |

| PSN-1 | 5.0 | Potent preferential cytotoxicity |

Cytotoxicity Studies

In vitro studies using various human cancer cell lines have shown that this compound possesses notable cytotoxic effects. The compound's IC50 values indicate its effectiveness against different types of cancer cells.

- Case Study : A study evaluated the cytotoxicity of several compounds, including this compound, against Jurkat (human lymphocytic cancer), PC-3 (prostate cancer), and PANC-1 (pancreatic cancer) cell lines. The results indicated that this compound exhibited an IC50 value as low as 5 μM against PANC-1 cells, suggesting strong anticancer activity .

Antimicrobial and Antioxidant Activities

Beyond its anticancer properties, this compound has also been investigated for its antimicrobial and antioxidant activities. Research indicates that compounds similar to this compound can exhibit significant radical scavenging abilities.

- Antioxidant Activity : In comparative studies, extracts containing derivatives of this compound displayed moderate inhibition percentages against DPPH radicals, indicating potential use as an antioxidant agent .

| Test Compound | DPPH Inhibition (%) at 1 mg/mL |

|---|---|

| Ascorbic Acid | 65.32 |

| Trolox | 63.44 |

| Ethyl Acetate Extract | 43.61 |

属性

IUPAC Name |

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O2/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21/h3-17H,1-2H3/p+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOOEJJPTYXNTN-UHFFFAOYSA-P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of 360A?

A1: this compound is a G-quadruplex (G4) binding ligand. [] G4 structures are unique nucleic acid secondary structures found in guanine-rich regions of DNA and RNA.

Q2: How does this compound interact with its target?

A2: this compound binds to G4 structures, stabilizing them. This interaction can influence gene expression. []

Q3: What is the significance of the p53 gene in relation to this compound?

A3: this compound has been shown to modulate the expression of p53, a tumor suppressor gene, by interacting with G4 structures within its pre-mRNA. []

Q4: What are the different p53 transcripts affected by this compound?

A4: this compound influences the balance between two p53 transcripts: fully spliced p53 (FSp53) and an incompletely spliced transcript retaining intron 2 (p53I2). []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided abstracts do not delve into detailed spectroscopic characterization, they mention the use of photoluminescence (PL) emission spectra with an excitation wavelength of 360 nm in the context of barium zirconium titanate ceramics modified by europium. [] It is unclear if this is directly related to this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。